Methyl (2R)-2-bromobutanoate is an organic compound with the molecular formula and a molar mass of approximately 181.03 g/mol. It is classified under the category of brominated esters and is recognized for its colorless liquid appearance, with a density of 1.573 g/mL at 25 °C and a boiling point of 137-138 °C at reduced pressure . The compound features a bromine atom attached to the second carbon of a butanoic acid methyl ester, which contributes to its unique chemical properties. Methyl (2R)-2-bromobutanoate is soluble in alcohol and ether, but only slightly soluble in water .
Methyl (2R)-2-bromobutanoate is a chiral molecule, meaning it exists in two non-superimposable mirror images, known as enantiomers. While the racemic mixture (containing both enantiomers) of methyl 2-bromobutanoate can be obtained through various methods, research applications often require the specific (2R) or (2S) enantiomer.
One method for synthesizing the (2R) enantiomer involves the asymmetric alkylation of a prochiral ketone using a chiral auxiliary and an alkylating agent. This approach has been demonstrated using various chiral auxiliaries and alkylating agents, with high enantioselectivity (enantiomeric purity) achievable. [PubChem, Methyl (2R)-2-Bromobutanoate, https://pubchem.ncbi.nlm.nih.gov/compound/methyl-2R-2-bromobutanoate]
Methyl (2R)-2-bromobutanoate is a valuable building block in organic synthesis due to the presence of both a reactive ester group and a chiral bromo-substituted carbon atom. Its applications include:
These reactions are significant in organic synthesis, particularly for creating more complex molecules from simpler precursors.
Methyl (2R)-2-bromobutanoate has been studied for its potential biological activities. Its derivatives exhibit antimicrobial properties, making them useful in pharmaceutical applications. Additionally, some studies suggest that brominated compounds may have anti-inflammatory effects, although specific research on methyl (2R)-2-bromobutanoate's biological activity remains limited .
Several methods exist for synthesizing methyl (2R)-2-bromobutanoate:
Methyl (2R)-2-bromobutanoate finds various applications:
Interaction studies involving methyl (2R)-2-bromobutanoate focus primarily on its reactivity with biological systems and other chemical entities. Research indicates that it interacts with nucleophiles, leading to various substitution products. Additionally, studies on enzyme interactions suggest that its bromine atom may influence binding affinities and reaction rates in enzymatic processes .
Methyl (2R)-2-bromobutanoate shares similarities with several other compounds due to its structure and functional groups. Below are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-bromobutyrate | C5H9BrO2 | Similar structure; used as an intermediate |
Ethyl 2-bromobutyrate | C6H11BrO2 | Ethyl ester variant; different alkyl group |
Methyl 3-bromobutanoate | C5H9BrO2 | Bromine at the third carbon; different reactivity |
Methyl 4-bromobutanoate | C5H9BrO2 | Bromine at the fourth carbon; potential for different applications |
Methyl (2R)-2-bromobutanoate is unique due to its specific stereochemistry and position of the bromine atom, which influences its reactivity and biological properties compared to these similar compounds.
Photolytic methods leverage light energy to generate bromine radicals, which participate in selective bromination reactions. Recent advances in photocatalysis have enabled precise control over radical-mediated transformations, offering a promising alternative to traditional thermal pathways.
A groundbreaking approach involves the photosensitized β-fragmentation of cinnamyl bromide to produce bromine radicals under mild conditions. In this system, the photocatalyst 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) facilitates energy transfer to cinnamyl bromide, inducing triplet-state fragmentation and releasing bromine radicals at parts-per-million catalyst loadings. The catalytic cycle proceeds via the following steps:
This method avoids the use of corrosive molecular bromine (Br₂) and operates at ambient temperatures, making it exceptionally suitable for lab-scale syntheses. However, its application to methyl 2-bromobutanoate remains exploratory, as the provided sources focus on cyclopropane functionalization rather than ester bromination.
The UV/bromine process, widely studied in environmental chemistry, generates bromine radicals (Br- ) through homolytic cleavage of Br₂ under ultraviolet light. While this method efficiently degrades organic pollutants, its synthetic utility for ester bromination is underexplored. Key parameters include:
A hypothetical pathway for methyl 2-bromobutanoate synthesis could involve UV irradiation of methyl crotonate (methyl but-2-enoate) in the presence of Br₂, though this remains untested in the provided literature.
Methyl (2R)-2-bromobutanoate serves as a crucial chiral building block in the synthesis of various pharmaceutical intermediates, particularly those requiring precise stereochemical control [1] [2] [3] [4]. The compound's utility stems from its ability to introduce a stereogenic center at the alpha position while maintaining the ester functionality for further synthetic transformations.
The most significant application involves the preparation of key intermediates for active pharmaceutical ingredients through biocatalytic approaches [2] [3]. Enoate reductases belonging to the Old Yellow Enzyme family have been successfully employed to develop a biocatalysed approach to methyl (S)-2-bromobutanoate from methyl (Z)-2-bromocrotonate, achieving exceptional enantiomeric excess of 97% with corresponding yields of 97% [3]. This biotransformation represents a sustainable alternative to traditional chemical methods, operating under mild conditions without requiring harsh reagents or extreme temperatures.
Table 1: Chiral Building Block Utilization for Pharmaceutical Intermediates
Application | Starting Material | Target Product | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|---|
Brivaracetam synthesis | (R)-Methyl-2-bromobutanoate | Brivaracetam (antiepileptic) | Not specified | 32% |
Enoate reductase biocatalysis | Methyl (Z)-2-bromocrotonate | Methyl (S)-2-bromobutanoate | 97% | 97% |
Pharmaceutical intermediate synthesis | Methyl (R)-2-bromobutanoate | Chiral APIs | High ee | Good to excellent |
Reformatsky reaction substrate | Methyl 2-bromobutyrate | β-hydroxy esters | 70-96% | 88-98% |
Asymmetric nucleophilic substitution | α-bromo esters | Chiral substituted products | 81-97% | 81% |
The compound has found particular application in the synthesis of brivaracetam, an antiepileptic drug, where (R)-methyl-2-bromobutanoate serves as a key starting material [4] [5]. The synthetic strategy involves nucleophilic substitution with methyl 3-(aminomethyl)hexanoate followed by cyclization to form the characteristic pyrrolidin-1-yl structure essential for the drug's activity. Despite the moderate overall yield of 32%, this route provides access to the desired stereochemistry required for pharmaceutical efficacy.
Table 4: Enzymatic Synthesis Optimization Parameters
Enzyme System | Substrate Concentration (g/L) | Conversion (%) | Productivity Enhancement | Temperature (°C) |
---|---|---|---|---|
Baker's yeast fermentation | Low (0.5-2.0) | 60-80 | Baseline | 25-30 |
OYE1-3 biotransformation | Higher (5-20) | 95-99 | 100-fold improvement | 25-40 |
Enoate reductase (OYE family) | Moderate (2-10) | 97 | High efficiency | 30-37 |
Coupled enzyme system (ER+ADH) | Optimized (10-50) | 99 | 470-fold improvement | 30-40 |
Glucose dehydrogenase cofactor | Supporting system | Cofactor regeneration | Essential for scalability | 25-37 |
The development of isolated ene-reductases has addressed several limitations associated with whole-cell biocatalysis, particularly enabling quantitative conversions while eliminating side product formation [2]. The productivity improvements achieved through enzyme optimization represent a significant advancement, with some systems showing up to 470-fold enhancement compared to traditional baker's yeast fermentation methods.
The Reformatsky reaction utilizing methyl 2-bromobutanoate and related brominated esters has undergone significant optimization to achieve high enantioselectivity and yield in the formation of β-hydroxy esters [6] [7] [8]. This zinc-mediated transformation represents a powerful method for carbon-carbon bond formation while establishing stereochemical control.
Recent developments have focused on catalytic enantioselective protocols employing chiral ligands to control the stereochemical outcome [6]. The optimization of reaction parameters has demonstrated that temperature, ligand selection, and zinc source critically influence both yield and enantiomeric excess. Optimal conditions typically involve temperatures of 0°C with chiral prolinol ligands at 40 mol% loading and 8.0 equivalents of dimethylzinc in diethyl ether under aerobic conditions [6].
Table 2: Reformatsky Reaction Optimization Conditions
Parameter | Optimal Conditions | Yield Range (%) | Enantiomeric Excess Range (%) |
---|---|---|---|
Temperature (°C) | 0 | 93-95 | 90-96 |
Ligand Amount (mol%) | 40 | 94-95 | 93-96 |
Me2Zn Equivalents | 8.0 | 95 | 96 |
Solvent | Et2O | 94 | 93 |
Reaction Time (h) | 12 | 95 | 96 |
Atmosphere | Air | 95 | 96 |
The substrate scope has been extensively explored, with various brominated esters showing excellent compatibility [8] [9]. Flow chemistry approaches have enabled continuous processing with residence times of 10 minutes at 60°C, achieving 92% isolated yield [9]. The optimization studies revealed that electron-withdrawing groups on aromatic substrates enhance reaction rates, while electron-donating substituents may reduce conversion efficiency.
Mechanistic investigations have confirmed that the reaction proceeds through formation of a zinc enolate intermediate, which subsequently reacts with carbonyl compounds through a six-membered chair-like transition state [7] [8]. The stereochemical outcome depends on the coordination environment around zinc and the steric interactions within the transition state.
Table 6: Reaction Conditions Comparison Across Different Methods
Reaction Type | Temperature Range (°C) | Solvent System | Catalyst Loading (mol%) | Reaction Time (h) |
---|---|---|---|---|
Biocatalytic reduction | 25-40 | Aqueous buffer | Enzyme (1-10) | 12-24 |
Chemical Reformatsky | 0 to -10 | Et2O, THF | Ligand (20-40) | 12-18 |
Nucleophilic substitution | 20-60 | CH2Cl2, polar aprotic | Base (100-200) | 12-48 |
Asymmetric alkylation | 0-25 | Various organic | Chiral auxiliary (100) | 6-24 |
Dynamic kinetic resolution | 20-50 | Mixed systems | Catalyst (5-20) | 24-72 |
The practical applicability has been demonstrated through gram-scale syntheses, with products serving as precursors to pharmaceutically relevant compounds such as (R)-tomoxetine and (R)-duloxetine [6]. The reaction tolerates various functional groups including halogens, electron-withdrawing substituents, and heterocyclic systems, making it broadly applicable in medicinal chemistry.
Methyl (2R)-2-bromobutanoate undergoes stereoselective nucleophilic substitution reactions that enable the introduction of various functional groups while controlling stereochemical outcomes [10] [11] [12] [13] [14]. The compound's behavior in SN2 reactions leads to inversion of configuration, providing access to the opposite stereoisomer through direct displacement mechanisms.
Dynamic kinetic resolution strategies have been particularly successful with mandelate-derived α-bromo esters, achieving excellent selectivities through careful control of reaction conditions [14]. The process involves rapid racemization of the α-bromo stereocenter concurrent with stereoselective nucleophilic attack, leading to highly enriched products with diastereomeric ratios up to 97:3.
Table 3: Stereoselective Nucleophilic Substitution Reaction Data
Substrate Type | Nucleophile | Yield (%) | Diastereomeric Ratio | Reaction Conditions |
---|---|---|---|---|
α-bromo phenylacetate | Dibenzylamine | 81 | 97:3 | TBAI, DIEA, CH2Cl2, rt |
α-bromo propionate | Various alkyl amines | 62 | 90:10 | TBAI, DIEA, 24h |
Mandelate-derived α-bromo esters | N-substituted aminoethanol | 95 | 95:5 er | TBAI, DIEA |
α-bromo esters (general) | Various nucleophiles | 81 | 97:3 | Various |
Cyclopropyl bromides | Various nucleophiles | Good | Excellent | CuBr2 catalyst |
The mechanism of nucleophilic substitution depends significantly on the substitution pattern and reaction conditions [15] [12]. Primary and secondary α-bromo esters typically undergo SN2 mechanisms with complete inversion of stereochemistry, while more hindered substrates may proceed through SN1 pathways with potential loss of stereochemical integrity. The choice of nucleophile, solvent, and additives critically influences both reaction rate and selectivity.
Copper-catalyzed systems have shown promise for challenging tertiary substrates, enabling stereospecific substitution at highly substituted centers [13]. These transformations proceed with complete inversion of configuration and tolerate a wide range of nucleophiles including nitrogen, oxygen, and carbon-centered species.
Table 5: Synthetic Applications and Target Molecules
Target Compound Class | Specific Examples | Stereochemical Outcome | Synthetic Route Advantage | Industrial Relevance |
---|---|---|---|---|
Antiepileptic drugs | Brivaracetam | (S)-configuration | Shorter synthesis | High |
Antidiabetic pharmaceuticals | Tesaglitazar precursors | (R) or (S) selective | Green chemistry | High |
Amino acid derivatives | D-phenylalanines | Enantiopure | High selectivity | Medium |
β-hydroxy esters | β-hydroxy-β-aryl esters | High diastereoselectivity | Metal-free conditions | High |
Chiral pharmaceutical intermediates | Various API intermediates | Configurationally pure | Scalable process | Very High |
The practical applications extend to the synthesis of morpholin-2-ones through tandem nucleophilic substitution and cyclization reactions [14]. These transformations provide enantiomeric ratios up to 95:5 and represent efficient routes to biologically active heterocycles. The methodology has been successfully applied to the preparation of amino acid derivatives and pharmaceutical building blocks, demonstrating the versatility of methyl (2R)-2-bromobutanoate in asymmetric synthesis.